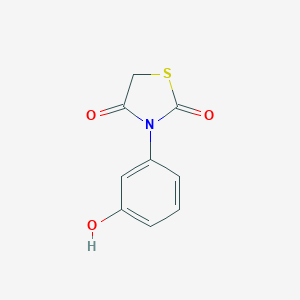

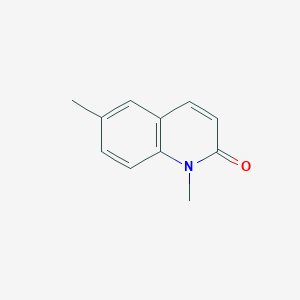

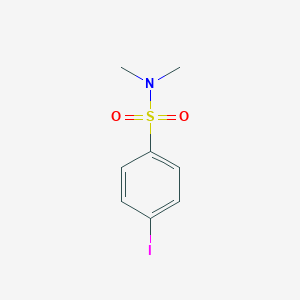

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is an organic acid detected in human urine. It is thought that the presence of this acid is from nutritional sources, such as dietary phenylalanine or polyphenols .

Synthesis Analysis

While specific synthesis methods for “3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione” were not found, there are general methods for synthesizing similar compounds. For instance, catalytic protodeboronation of alkyl boronic esters has been reported .Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

A study by Jat et al. (2006) discussed the synthesis of 1,3-Thiazolidine-2,4-dione derivatives and their evaluation for antimicrobial activities. This compound has shown effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Bioactive Heteroaryl Derivatives

Research by Ibrahim et al. (2011) focused on synthesizing bioactive heteroaryl thiazolidine-2,4-diones, showcasing its wide application in creating new pharmaceutical compounds with significant antimicrobial properties.

Potential ERK1/2 Inhibitors

Li et al. (2009) and Li et al. (2010) conducted studies on analogs of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione as potential substrate-specific inhibitors for ERK1/2, a protein kinase involved in cell signaling. These studies, published in Bioorganic & Medicinal Chemistry Letters, revealed that these compounds could be instrumental in developing new cancer therapies. Study 1, Study 2.

Apoptotic and Antiproliferative Activities

The study by Dawson et al. (2007) investigated a derivative of this compound for its apoptotic and antiproliferative activities against various cancer cell lines. This compound showed promising results in inducing cancer cell apoptosis and inhibiting proliferation.

Synthesis and Characterization

Holota et al. (2022) reported the synthesis of a novel thiazolidine-2,4-dione derivative. Their research, published in Molbank, emphasized the potential of such compounds in medicinal chemistry for developing new drug-like molecules. Link to study.

Antihyperglycemic and Antihyperlipidemic Agents

Shrivastava et al. (2016) explored thiazolidine-2,4-dione derivatives for their anti-diabetic activity, demonstrating their potential as antihyperglycemic and antihyperlipidemic agents. Full study.

Aldose Reductase Inhibitors

A study by Sohda et al. (1982) in Chemical & Pharmaceutical Bulletin discussed thiazolidine-2, 4-dione derivatives as potent aldose reductase inhibitors, indicating their potential in treating diabetic complications. Research details.

Antioxidant Activity

Čačić and Molnar (2011) evaluated novel 1,3-thiazolidine-2,4-diones for their antioxidant activities. These compounds exhibited significant free radical scavenging properties, highlighting their potential as antioxidants. Study information.

LDL Oxidation Inhibition

Jeong et al. (2004) synthesized multi-substituted benzylidenethiazolidine-2,4-diones and assessed their antioxidant activities in human low-density lipoproteins (LDL). The findings suggest these compounds could be beneficial in preventing LDL oxidation, a key factor in atherosclerosis. Research paper.

Safety and Hazards

Mécanisme D'action

- Specifically, it may affect enzymes related to the catabolism of phenolic compounds, including those derived from dietary sources such as polyphenols and caffeic acid .

- Impact on Bioavailability : The compound’s bioavailability may be influenced by its metabolism and excretion .

- Its vasodilatory activity suggests potential cardiovascular effects, but further research is needed .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione may interact with various enzymes, proteins, and other biomolecules. For instance, it could potentially interact with enzymes involved in the metabolism of phenolic compounds . The nature of these interactions could be through non-covalent interactions such as hydrogen bonding, due to the presence of the hydroxyl group .

Cellular Effects

It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It could potentially interact with enzymes or cofactors involved in the metabolism of phenolic compounds .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFHYSNSXNZTOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361229 |

Source

|

| Record name | 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51964-26-2 |

Source

|

| Record name | 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)